molecular formula C20H27N3O5S B446359 N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE

N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B446359
M. Wt: 421.5g/mol
InChI Key: WPLYJZMDJYWLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5g/mol

IUPAC Name

N,N,4-trimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H27N3O5S/c1-7-26-14-10-13(11-15(27-8-2)16(14)28-9-3)18(24)22-20-21-12(4)17(29-20)19(25)23(5)6/h10-11H,7-9H2,1-6H3,(H,21,22,24)

InChI Key

WPLYJZMDJYWLPQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate acyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

N,N,4-TRIMETHYL-2-(3,4,5-TRIETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,4,5-triethoxyphenyl group, for example, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development.

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